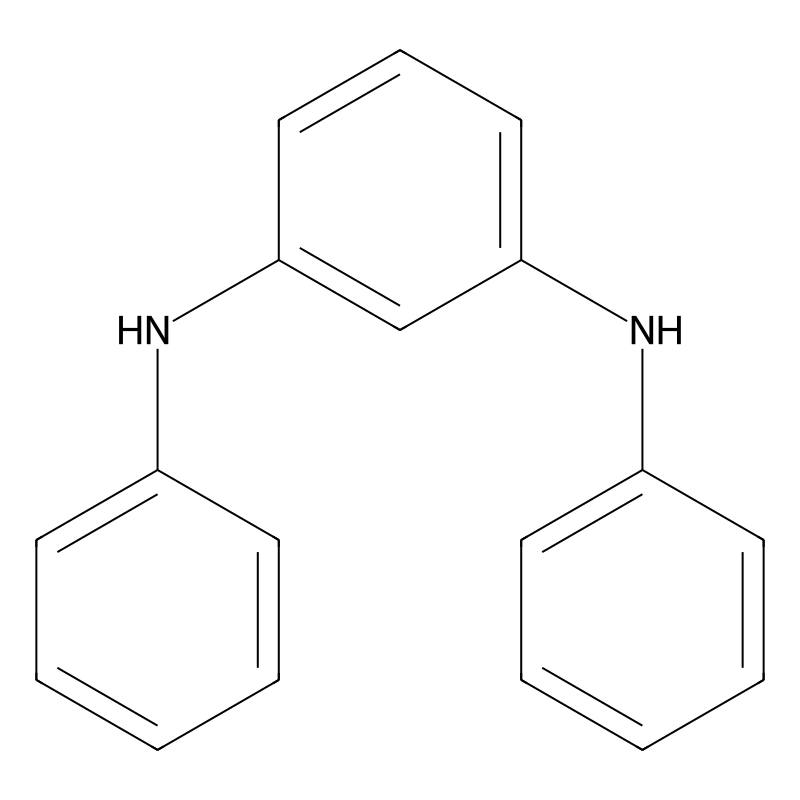1-N,3-N-diphenylbenzene-1,3-diamine

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
Application in Polymer Research
Scientific Field: Polymer Science and Engineering
Methods of Application: The structure of the synthesized product was characterized by Fourier transform infrared spectroscopy (FT-IR), proton nuclear magnetic resonance spectroscopy (1H -NMR), and high-resolution mass spectrometry (HRMS). The influence of the addition concentration of PTADH-Ph-3 and the final heating temperature (Tf) on the crystallization behavior of iPP was studied using a differential scanning calorimeter (DSC) .
Results or Outcomes: The results showed that the crystallization behavior of nucleated iPP had no relationship with Tf no matter how much PTADH-Ph-3 was added.
Synthetic Methods for 1,3-Diamines
Scientific Field: Organic & Biomolecular Chemistry
Summary of the Application: 1,3-Diamines are significant motifs in natural products and serve as building blocks in synthetic organic chemistry .
Methods of Application: The synthetic methods for the preparation of 1,3-diamines are summarized in the referenced review .
Application in Optoelectronic Devices
Scientific Field: Materials Science and Electronics
Methods of Application: Nanostructured films of NTD with a thickness of 75 nm are spin coated. These films are then manipulated via an annealing process and characterized using different techniques .
Results or Outcomes: The UV/Vis spectroscopy indicates that the NTD films have transmittance values greater than 87% in the visible region, which are enough to meet the requirements of the HTL materials in optoelectronic devices .
Application in Improving Optical Properties of Polymers
Methods of Application: The optical properties of a 1.1-mm thick sample of isotactic polypropylene nucleated with 1,3,5-benzenetricarboxylic acid tris(3-methylbutylamide) were studied .
Results or Outcomes: The clarity of the sample improved from 79% to 98.7% and the haze value decreased from 64% to 27.4% .
1-N,3-N-diphenylbenzene-1,3-diamine, also known as N1,N3-diphenylbenzene-1,3-diamine, is an organic compound with the molecular formula C18H16N2. It features two phenyl groups attached to the nitrogen atoms of a benzene-1,3-diamine structure. This compound is characterized by its aromatic properties and is classified as a diamine due to the presence of two amine functional groups (-NH2) on the benzene ring. The compound's structure allows for various interactions and reactivity patterns, making it of significant interest in both synthetic and applied chemistry .
- Nucleophilic Substitution: The amino groups can undergo nucleophilic substitution reactions, allowing for the introduction of various substituents onto the aromatic rings.
- Electrophilic Aromatic Substitution: The presence of amino groups activates the aromatic rings towards electrophilic substitution, facilitating reactions such as nitration or sulfonation.
- Condensation Reactions: It can react with aldehydes or ketones to form imines or other condensation products.
These reactions are often utilized in synthesizing more complex organic molecules or polymers .
Research indicates that 1-N,3-N-diphenylbenzene-1,3-diamine exhibits biological activity that may include:
- Antioxidant Properties: Similar compounds have shown potential in scavenging free radicals, which could contribute to their protective effects against oxidative stress.
- Antimicrobial Activity: Some derivatives of this compound have been evaluated for their ability to inhibit microbial growth, suggesting potential applications in pharmaceuticals.
- Cytotoxic Effects: Studies have indicated that certain analogs may exhibit cytotoxicity towards cancer cells, necessitating further investigation into their mechanisms of action and therapeutic potential .
The synthesis of 1-N,3-N-diphenylbenzene-1,3-diamine typically involves:
- Reduction of Nitro Compounds: Starting from nitro-substituted benzene derivatives, reduction processes can yield the corresponding amines.
- Amination Reactions: Direct amination of phenolic compounds using ammonia or amines under specific conditions can lead to the formation of this compound.
- Coupling Reactions: The use of coupling agents in reactions between phenolic compounds and amines can facilitate the formation of the desired diamine structure.
These methods highlight the versatility and accessibility of this compound in synthetic organic chemistry .
1-N,3-N-diphenylbenzene-1,3-diamine finds applications in various fields:
- Polymer Chemistry: Used as a monomer or additive in the synthesis of polymers and resins.
- Dyes and Pigments: It serves as an intermediate in producing dyes due to its ability to form colored complexes.
- Pharmaceuticals: Investigated for potential use in drug formulations due to its biological activity.
The compound's structural features enable its incorporation into diverse chemical systems .
Interaction studies involving 1-N,3-N-diphenylbenzene-1,3-diamine focus on its behavior in different environments:
- Solvent Interactions: The solubility and stability of this compound in various solvents are crucial for its application in organic synthesis.
- Complex Formation: Studies have shown that it can form complexes with metals or other ligands, which may enhance its properties for catalysis or sensor applications.
- Biological Interactions: Research into how this compound interacts with biological molecules can provide insights into its therapeutic potential and mechanisms of action .
Several compounds share structural similarities with 1-N,3-N-diphenylbenzene-1,3-diamine. These include:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 1,N-Diphenylbenzene-1,4-diamine | Two phenyl groups on different nitrogen | Exhibits different reactivity due to positioning |
| N,N'-Diphenyl-p-phenylenediamine | Substituents on para positions | Known for enhanced stability |
| 3,N-Diphenylbenzene-1,3-diamine | Similar diamine structure but different position | Varies in biological activity |
The uniqueness of 1-N,3-N-diphenylbenzene-1,3-diamine lies in its specific arrangement of functional groups and the resulting electronic properties that influence its reactivity and biological activity .








